3-Chloro-2-fluorobenzaldehyde (CAS: 85070-48-0) is a disubstituted aromatic aldehyde widely used as a precursor in the synthesis of complex organic molecules. Its specific halogen substitution pattern makes it a critical intermediate for constructing fluorinated and chlorinated scaffolds, particularly in the development of agrochemicals and pharmaceutical agents. The aldehyde group provides a reactive site for condensation and cyclization reactions, while the ortho-fluoro and meta-chloro substituents dictate the regiochemistry and reactivity of the aromatic ring in subsequent transformations.
Substituting 3-Chloro-2-fluorobenzaldehyde with isomers (like 2-chloro-6-fluorobenzaldehyde) or simpler analogs (like 3-chlorobenzaldehyde or 2,3-dichlorobenzaldehyde) often leads to synthesis failure or undesired products. The 2-fluoro group is not merely a positional marker; its strong electron-withdrawing nature is essential for activating the aromatic ring for key reaction steps, such as nucleophilic aromatic substitution (SNA_r). Replacing the fluorine with chlorine or omitting it entirely alters the electronic properties and steric environment, preventing critical bond formations or leading to incorrect regioselectivity in multi-step syntheses common in medicinal and agrochemical development. Therefore, for synthetic routes designed around its specific reactivity, this exact isomer is non-interchangeable.
In the synthesis of novel quinazolinone-based EGFR inhibitors, 3-chloro-2-fluorobenzaldehyde is a critical starting material. Its condensation with 2-amino-5-iodobenzamide proceeds in high yield (85%) to form the necessary Schiff base. Crucially, the 2-fluoro substituent is retained and serves to activate the ring for a subsequent intramolecular nucleophilic aromatic substitution (SNAr) step, which is essential for forming the final tetracyclic core. An analog lacking the 2-fluoro group, such as 3-chlorobenzaldehyde, would not sufficiently activate the ring for this key cyclization, rendering the synthetic route unviable.
| Evidence Dimension | Reaction Yield in Key Intermediate Step |
| Target Compound Data | 85% yield for the condensation reaction product |
| Comparator Or Baseline | 3-Chlorobenzaldehyde (lacking the 2-fluoro group), which would fail in the required subsequent SNAr cyclization step. |
| Quantified Difference | Enables a viable high-yield route vs. a non-viable route for the target scaffold. |
| Conditions | Condensation with 2-amino-5-iodobenzamide in ethanol under reflux. |
For synthesizing specific classes of kinase inhibitors, the 2-fluoro group is non-negotiable as it enables the entire synthetic strategy, making analogs unsuitable.
A patent from Bayer CropScience (WO2013102573A1) specifies 3-chloro-2-fluorobenzaldehyde as the required starting material for synthesizing N-alkoxy-pyridinyl-phenyl-carboxamide fungicides. The process involves converting the aldehyde to an oxime, which is then elaborated into the final active ingredient. The patent's claims and examples are specifically built around the 3-chloro-2-fluorophenyl moiety derived from this exact precursor. Using a positional isomer or a different halogenated benzaldehyde would result in a different chemical entity, falling outside the patent claims and likely possessing different, unoptimized biological activity.
| Evidence Dimension | Precursor for Patented Active Ingredient |
| Target Compound Data | Explicitly named and used as the key precursor for a patented class of fungicides. |
| Comparator Or Baseline | Any other positional isomer (e.g., 2-chloro-3-fluorobenzaldehyde) or analog (e.g., 2,3-dichlorobenzaldehyde). |
| Quantified Difference | Leads to the claimed, biologically active molecule versus an unclaimed, likely inactive or less active compound. |
| Conditions | As detailed in the multi-step synthesis described in patent WO2013102573A1. |
For manufacturers producing patented agrochemicals or their intermediates, sourcing this exact CAS number is a strict requirement for regulatory compliance and product efficacy.
Multiple patented synthetic routes for the HIV integrase inhibitor Elvitegravir depend on a key fragment derived from 3-chloro-2-fluorobenzaldehyde. Specifically, the aldehyde is converted into 3-chloro-2-fluorobenzyl bromide, which is then used to form an organozinc reagent. This reagent undergoes a palladium-catalyzed Negishi coupling to install the critical 3-chloro-2-fluorobenzyl group onto the quinolone core of the drug. The specific substitution pattern is essential for the final drug's binding affinity and pharmacological profile, making substitution with other isomers or analogs unacceptable for this application.
| Evidence Dimension | Precursor for Key Pharmaceutical Fragment |
| Target Compound Data | Serves as the starting point for the 3-chloro-2-fluorobenzylzinc bromide reagent required in Elvitegravir synthesis. |
| Comparator Or Baseline | Other substituted benzaldehydes. |
| Quantified Difference | Provides the exact, structurally required fragment for a commercial pharmaceutical, whereas analogs would yield the wrong final molecule. |
| Conditions | Conversion to benzyl bromide, followed by formation of an organozinc reagent for Pd-catalyzed coupling. |
Procurement for the synthesis of Elvitegravir or related analogs requires this specific starting material to ensure the correct final molecular structure and biological activity.
This compound is the designated precursor for developing heterocyclic drug candidates, such as certain quinazolinones, where a fluorine-activated intramolecular SNAr reaction is the key strategic step for assembling the core structure. Its use ensures high-yield cyclization that would otherwise fail with simpler analogs.
In process chemistry workflows for specific, patented fungicides, this aldehyde is the required starting material. Its unique substitution pattern is integral to the final molecule's bioactivity and intellectual property claims, making it a non-negotiable input for licensed production.
This aldehyde is a critical raw material for the multi-step synthesis of the HIV drug Elvitegravir. It is used to generate the 3-chloro-2-fluorobenzyl fragment, which is essential for the drug's mechanism of action, demonstrating its value in producing complex, high-value active pharmaceutical ingredients.
Irritant